molecular formula C12H19N3 B2721172 2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile CAS No. 14918-96-8

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile

Cat. No.: B2721172
CAS No.: 14918-96-8
M. Wt: 205.305
InChI Key: MIFZJHDGFWTDMR-UHFFFAOYSA-N
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Description

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile is a chemical compound with diverse applications in scientific research, including drug development, organic synthesis, and catalysis. Its unique structure and properties make it a valuable material in various fields of study.

Chemical Reactions Analysis

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents employed.

Scientific Research Applications

This compound is widely used in scientific research due to its versatility. Its applications include:

    Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used as an intermediate in the preparation of complex organic molecules.

    Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

2-{[(2,4,4-trimethylpentan-2-yl)amino]methylidene}propanedinitrile can be compared with other similar compounds in terms of its structure and properties. Some similar compounds include:

  • 2-[(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol
  • This compound

These compounds share structural similarities but may differ in their specific applications and reactivity.

Properties

IUPAC Name

2-[(2,4,4-trimethylpentan-2-ylamino)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-11(2,3)9-12(4,5)15-8-10(6-13)7-14/h8,15H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZJHDGFWTDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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